Cas no 1286317-67-6 (1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one)
![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one structure](https://ja.kuujia.com/scimg/cas/1286317-67-6x500.png)
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one
-
- インチ: 1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1
- InChIKey: KDDFKAWLZGLKKF-LURJTMIESA-N
- ほほえんだ: C(N1CC[C@H](N)C1)(=O)CC
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-686881-0.25g |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 0.25g |
$452.0 | 2023-05-23 | |
Chemenu | CM432583-250mg |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95%+ | 250mg |
$504 | 2024-08-02 | |
Enamine | EN300-686881-2.5g |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 2.5g |
$1791.0 | 2023-05-23 | |
1PlusChem | 1P01BNTH-2.5g |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 2.5g |
$2339.00 | 2025-03-19 | |
Aaron | AR01BO1T-250mg |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 250mg |
$647.00 | 2025-02-09 | |
1PlusChem | 1P01BNTH-5g |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 5g |
$3413.00 | 2025-03-19 | |
A2B Chem LLC | AW22901-5g |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 5g |
$2825.00 | 2024-04-20 | |
A2B Chem LLC | AW22901-500mg |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 500mg |
$786.00 | 2024-04-20 | |
1PlusChem | 1P01BNTH-250mg |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 250mg |
$665.00 | 2025-03-19 | |
Aaron | AR01BO1T-10g |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
1286317-67-6 | 95% | 10g |
$5428.00 | 2023-12-16 |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
3. Book reviews
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-oneに関する追加情報
Introduction to 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one (CAS No. 1286317-67-6)
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one (CAS No. 1286317-67-6) is a chiral organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their role in drug discovery and development. The presence of a stereogenic center at the 3-position of the pyrrolidine ring, specifically in the (3S) configuration, makes this molecule of particular interest for its enantioselective applications.
The structural motif of 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one consists of a propanone moiety linked to a pyrrolidine ring substituted with an amino group. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are often influenced by the stereochemistry of small molecules. The compound’s ability to exist as a single enantiomer (the (3S) form) enhances its specificity and reduces the likelihood of off-target effects, a critical consideration in modern drug design.
In recent years, there has been a growing emphasis on the development of enantiopure compounds in pharmaceuticals due to their improved efficacy and safety profiles. The synthesis of 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one has been explored through various chemical methodologies, including asymmetric synthesis and catalytic hydrogenation, which allow for precise control over stereochemical outcomes. These synthetic approaches are essential for producing high-purity enantiomers that can be further evaluated in preclinical and clinical studies.
The pharmacological potential of 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one has been investigated in several contexts. One area of interest is its potential as an intermediate in the synthesis of more complex drug candidates. The pyrrolidine scaffold is a common structural feature in many bioactive molecules, including antiviral and anticancer agents. By serving as a building block, this compound could facilitate the rapid discovery and optimization of novel therapeutic entities.
Furthermore, preliminary studies have suggested that 1-(3S)-3-amino-pyrrolidinyl-propanone may exhibit pharmacological activity by interacting with specific biological pathways. For instance, its structural similarity to known pharmacophores has prompted investigations into its potential effects on enzymes such as kinases or proteases, which are frequently targeted in the treatment of chronic diseases. Additionally, the compound’s ability to cross the blood-brain barrier has raised questions about its potential application in central nervous system disorders.
The chemical properties of CAS No 1286317 67 6, including its solubility, stability, and metabolic profile, are also critical factors that influence its suitability for pharmaceutical use. These properties have been the subject of detailed experimental studies to ensure that the compound behaves predictably in biological systems. For example, solubility studies help determine whether the molecule can be effectively formulated into oral or injectable dosage forms, while stability assessments ensure that it remains potent throughout storage and transportation.
Advances in computational chemistry have further enhanced the understanding of 1-[ ( 3 S ) - 3 - amino - pyrrolidin - 1 - yl ] - propan - 1 - one’s interactions with biological targets. Molecular modeling techniques allow researchers to predict how the compound might bind to proteins or nucleic acids based on its three-dimensional structure. These predictions can guide experimental efforts by identifying key residues or pockets that mediate binding affinity and selectivity. Such insights are invaluable for optimizing lead compounds into viable drug candidates.
The synthesis and characterization of stereopure compounds like CAS No: 1286317 67 6 pose unique challenges but also offer significant rewards. The development of efficient synthetic routes not only accelerates drug discovery but also provides insights into fundamental chemical principles governing molecular architecture and function. As our understanding of stereochemistry evolves, so too does our ability to design molecules with tailored biological activities.
In conclusion,[ ( 3 S ) - 3 - amino - pyrrolidin - 1 - yl ] - propan - 1 - one represents an intriguing example of how structural innovation can drive pharmaceutical progress. Its unique chiral configuration,[ ( CAS No: 1286317 ) ], positions it as a valuable tool for medicinal chemists seeking to develop next-generation therapeutics. By leveraging advances in synthetic chemistry, computational biology,and pharmacological research,this compound holds promise for addressing unmet medical needs across multiple therapeutic areas.
1286317-67-6 (1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one) 関連製品
- 1525891-15-9(2-oxo-2-1-(propan-2-yl)-1H-pyrazol-5-ylacetic acid)
- 1806307-68-5(Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate)
- 1485868-72-1(3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride)
- 2649016-26-0(tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate)
- 2418730-88-6((9H-fluoren-9-yl)methyl N-(5-iodo-2,4-dimethyl-3-sulfanylphenyl)methylcarbamate)
- 1806978-59-5(6-Chloro-4-(difluoromethyl)-2-fluoropyridine-3-carboxaldehyde)
- 1251288-72-8(1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one)
- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)
- 2732256-00-5(rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate)
- 1492280-72-4(1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol)




